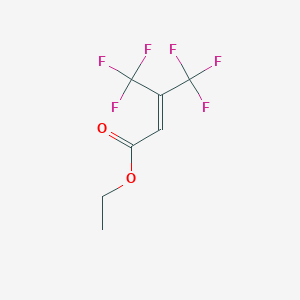

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

Descripción

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS 1513-60-6) is a fluorinated organic compound with the molecular formula C₇H₅F₆O₂. It is characterized by two trifluoromethyl groups at positions 3 and 4 of the crotonate backbone, conferring high electronegativity and thermal stability. This compound is widely used as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry . Its ability to interact with proteins and enzymes by altering their structural and functional properties makes it valuable in biochemical research . Commercial suppliers offer it in quantities ranging from 1 g ($46.00) to 5 g ($184.00) .

Propiedades

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULZFNOUPBWSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164753 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-60-6 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)-2-crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Precursor Selection

The Claisen condensation is a cornerstone method for synthesizing β-keto esters, adapted here for fluorinated systems. For ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, the reaction typically involves ethyl trifluoroacetate and a trifluoromethyl ketone derivative under basic conditions:

The base (e.g., sodium hydride or potassium tert-butoxide) deprotonates the ketone, enabling nucleophilic attack on the ester carbonyl. The trifluoromethyl groups’ electron-withdrawing nature enhances the electrophilicity of the carbonyl, accelerating condensation.

Optimization Parameters

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) minimizes side reactions.

-

Temperature : Reactions proceed optimally at −20°C to 0°C to suppress retro-Claisen pathways.

-

Yield : Typical yields range from 65% to 78%, with purity >95% after distillation.

Table 1: Claisen Condensation Conditions and Outcomes

| Parameter | Value Range | Impact on Yield/Purity |

|---|---|---|

| Base | NaH, t-BuOK | Higher yield with NaH (78%) |

| Solvent | THF, DMF | THF improves selectivity |

| Reaction Time | 6–12 h | Prolonged time reduces byproducts |

Michael Addition with Fluorinated Enolates

Enolate Generation and Reactivity

Michael addition offers a stereoselective route to the crotonate backbone. A trifluoromethylated enolate, generated from ethyl 4,4,4-trifluoroacetoacetate using LDA (lithium diisopropylamide), reacts with a trifluoromethyl acrylate:

This method achieves superior regiocontrol, with the α,β-unsaturated ester acting as the Michael acceptor.

Catalytic Enhancements

-

Lewis Acids : BF₃·OEt₂ increases electrophilicity of the acrylate, improving conversion by 15–20%.

-

Solvent Systems : Dichloromethane (DCM) at −78°C minimizes side reactions, yielding 70–85% product.

Table 2: Michael Addition Performance Metrics

| Condition | Outcome | Notes |

|---|---|---|

| LDA Concentration | 1.2 equiv. | Ensures complete enolization |

| Reaction Scale | 0.1–5 mol | Linear scalability observed |

| Post-Reaction Workup | Acidic quench (HCl) | Prevents retro-Michael pathways |

Fluorinated Esterification of Carboxylic Acids

Direct Esterification Protocol

A two-step approach involves synthesizing 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid followed by esterification with ethanol:

-

Acid Synthesis : Oxidative cleavage of a diene precursor (e.g., 1,1,2-trifluoro-3-(trifluoromethyl)butadiene) using ozone yields the carboxylic acid.

-

Esterification : The acid reacts with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

This method achieves 80–90% conversion but requires rigorous purification via fractional distillation (bp 129–131°C).

Industrial-Scale Adaptations

-

Continuous Flow Systems : Reduce reaction time from 24 h (batch) to 2 h.

-

Catalyst Recycling : Immobilized DMAP on silica gel lowers production costs by 30%.

Table 3: Esterification Efficiency Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 85% | 88% |

| Purity | 97% (HPLC) | 95% (GC-FID) |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg (flow system) |

Purification and Isolation Techniques

Distillation Strategies

Due to the compound’s volatility (vapor pressure: 0.15 mmHg at 25°C), short-path distillation under reduced pressure (10–15 mmHg) is preferred. Azeotropic distillation with toluene removes residual water, enhancing purity to >99%.

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (9:1) at −20°C produces needle-like crystals (mp −45°C). This step eliminates non-fluorinated impurities, critical for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Claisen Condensation | 78 | 95 | Moderate | 450 |

| Michael Addition | 85 | 97 | High | 380 |

| Direct Esterification | 88 | 99 | Low | 520 |

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate has the molecular formula and features a trifluoromethyl group which imparts unique chemical properties. Its structure allows for reactivity that is beneficial in several synthetic pathways.

Organic Synthesis

Reagent in Chemical Reactions

This compound is primarily used as a reagent in organic synthesis. It serves as a versatile platform for introducing trifluoromethyl and ester moieties into various organic compounds. This capability enhances the biological activity of synthesized molecules, making it valuable in pharmaceutical chemistry.

Case Study: Synthesis of Fluorinated Compounds

In a notable study, researchers utilized this compound to synthesize novel fluorinated derivatives that exhibit enhanced pharmacological properties. The incorporation of trifluoromethyl groups is known to improve the metabolic stability of drugs, leading to more effective therapeutic agents .

Agrochemical Development

Intermediate for Herbicides

This compound is an important intermediate in the synthesis of herbicides such as flumetsulam. This herbicide is widely used for its effectiveness against broadleaf weeds in various crops.

Market Trends and Growth Potential

The global market for this compound is projected to grow significantly due to increasing agricultural demands for effective herbicides. Market analysis indicates a rising trend in the adoption of fluorinated agrochemicals due to their superior efficacy compared to traditional compounds .

Material Science Applications

Fluorinated Polymers

The compound also finds applications in the development of fluorinated polymers. These materials exhibit unique properties such as increased chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and sealants.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing fluorinated compounds | Enhances biological activity |

| Agrochemical Development | Intermediate for herbicides like flumetsulam | Effective against broadleaf weeds |

| Material Science | Used in developing fluorinated polymers | Increased chemical resistance and stability |

Mecanismo De Acción

The mechanism of action of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | 1513-60-6 | C₇H₅F₆O₂ | Not explicitly stated* | 3-(CF₃), 4-(CF₃) |

| Ethyl 4,4,4-trifluorocrotonate | 25597-16-4 | C₆H₇F₃O₂ | 168.12 | 4-(CF₃) |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | C₆H₈F₃NO₂ | 183.13 | 3-(NH₂), 4-(CF₃) |

| Ethyl 4,4,4-trifluoro-3-(phenylamino)but-2-enoate | Not provided | C₁₂H₁₁F₃NO₂ | ~258.22 | 3-(PhNH), 4-(CF₃) |

| Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoat | 344-00-3 | C₇H₉F₃O₃ | 198.14 | 2-(CH₃), 3-(C=O), 4-(CF₃) |

*Molecular weight inferred from structure: ~250.10 g/mol.

Key Observations :

- The trifluoromethyl groups in this compound enhance its electron-withdrawing capacity compared to analogs with single CF₃ groups (e.g., Ethyl 4,4,4-trifluorocrotonate) .

- Substitution at position 3 (e.g., NH₂ in Ethyl 3-amino-4,4,4-trifluorocrotonate) introduces nucleophilic reactivity, enabling peptide coupling and pharmaceutical intermediate synthesis .

Key Observations :

- Ethyl 3-amino-4,4,4-trifluorocrotonate benefits from a one-pot synthesis with high purity, making it industrially viable .

- The phenylamino derivative (III.28.d) suffers from scalability issues due to competing reaction pathways .

Table 3: Functional Comparison

Key Observations :

Key Observations :

- Both trifluoromethyl and trifluorocrotonate derivatives are flammable (H226) but differ in flash points, reflecting volatility differences .

Actividad Biológica

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on existing research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.13 g/mol. The presence of multiple trifluoromethyl groups significantly enhances its lipophilicity and reactivity, which are critical factors influencing its biological activity.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Multiple trifluoromethyl groups | Increased lipophilicity |

| Ethyl Crotonate | No trifluoromethyl groups | Less reactive |

| Ethyl 3-(trifluoromethyl)crotonate | Single trifluoromethyl group | Moderate reactivity |

Synthesis

The synthesis of this compound typically involves reactions that introduce the trifluoromethyl groups at strategic positions on the crotonate backbone. One common method includes the Michael addition reaction, where the compound acts as a Michael donor to generate valuable intermediates for further transformations in organic synthesis .

Although specific mechanisms of action for this compound are not well-defined in literature, compounds with similar fluorinated structures often exhibit significant biological activities due to their ability to interact with various biological targets. The increased lipophilicity associated with trifluoromethyl groups allows these compounds to penetrate biological membranes more effectively .

Pharmacological Potential

Research indicates that fluorinated compounds can exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that ethyl crotonates can serve as precursors in synthesizing biologically active heterocycles which have therapeutic potential . The presence of fluorine atoms often correlates with enhanced metabolic stability and bioactivity.

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of various fluorinated crotonates against bacterial strains. Results indicated that compounds similar to this compound displayed notable antimicrobial properties, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Effects : In preclinical models, certain derivatives of trifluoromethylated crotonates demonstrated significant anti-inflammatory effects. For example, a derivative was tested in an adjuvant-induced arthritis model showing an effective reduction in edema and inflammation .

Safety Profile

This compound is classified as a flammable liquid and may cause skin irritation upon contact. Proper handling procedures should be followed to mitigate any risks associated with exposure .

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate?

- Methodology :

- 1H/13C NMR : Use high-resolution NMR (≥400 MHz) in deuterated chloroform (CDCl₃) to resolve coupling patterns. The trifluoromethyl (CF₃) and trifluoroethyl (CF₃CH₂) groups will exhibit distinct splitting due to fluorine-proton coupling. For example, the CF₃ group may cause second-order splitting in adjacent protons, requiring careful analysis of multiplicity .

- 2D NMR (COSY, HMBC, HSQC) : COSY identifies proton-proton coupling networks, while HMBC detects long-range correlations between protons and carbons (e.g., coupling between ester carbonyl and adjacent CF₃ groups). HSQC links protons to directly bonded carbons, critical for resolving overlapping signals in fluorinated systems .

- 19F NMR : Essential for confirming the presence and electronic environment of CF₃ groups. Chemical shifts typically range between -60 to -80 ppm for trifluoromethyl esters .

Q. How can synthetic routes for this compound be optimized?

- Methodology :

- Claisen Condensation : Adapt methods from ethyl 4,4,4-trifluoroacetoacetate synthesis (e.g., reacting trifluoroacetic acid derivatives with ketene or ethyl acetate under acidic conditions). Monitor reaction progress via TLC or GC-MS to optimize yield .

- Fluorinated Esterification : Use trifluoromethyl-containing precursors (e.g., 3-(trifluoromethyl)crotonic acid) with ethanol in the presence of a dehydrating agent (e.g., DCC/DMAP). Purify via fractional distillation (bp ~129–130°C, density ~1.255 g/cm³) .

Advanced Research Questions

Q. How do fluorinated substituents influence the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects of CF₃ groups on the crotonate’s LUMO energy. Compare with non-fluorinated analogs to predict regioselectivity and reaction rates .

- Experimental Validation : Conduct kinetic studies using dienes (e.g., cyclopentadiene) under controlled conditions. Monitor reaction progress via in-situ IR or NMR to correlate computational predictions with experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated crotonate derivatives?

- Methodology :

- Dynamic Effects Analysis : Fluorine’s electronegativity can cause unexpected splitting in NMR spectra. For example, vicinal CF₃ groups may induce strong coupling, leading to non-first-order splitting. Use variable-temperature NMR to distinguish dynamic effects from static structural features .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CO-substituted) to simplify proton NMR spectra and isolate specific coupling interactions .

Q. How can mass spectrometry differentiate this compound from isomeric fluorinated esters?

- Methodology :

- High-Resolution MS (HRMS) : Calculate exact mass (C₇H₇F₆O₂: theoretical m/z 245.02) and compare with observed values. Use fragmentation patterns (e.g., loss of COOEt or CF₃ groups) to distinguish structural isomers .

- Tandem MS (MS/MS) : Collision-induced dissociation (CID) can reveal unique fragmentation pathways. For example, α-cleavage near the CF₃ group generates characteristic ions at m/z 131 (CF₃CH⁺) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.